1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-YL) 3-methylazetidine-1,3-dicarboxylate
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Overview
Description
1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a dioxoisoindoline moiety, and an azetidine ring, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl azetidine-1,3-dicarboxylate with a dioxoisoindoline derivative under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid .
- tert-butyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]piperazine-1-carboxylate .
Uniqueness
1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate stands out due to its combination of a tert-butyl group, a dioxoisoindoline moiety, and an azetidine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H20N2O6 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) 3-methylazetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-17(2,3)25-16(24)19-9-18(4,10-19)15(23)26-20-13(21)11-7-5-6-8-12(11)14(20)22/h5-8H,9-10H2,1-4H3 |
InChI Key |
ISYRLIAYSSKOMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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